N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-thien-2-ylacetamide
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Overview
Description
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction, followed by the addition of the thiophene ring through a coupling reaction. The final step involves the formation of the acetamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The use of continuous flow reactors can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin receptors.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its binding to specific molecular targets, such as serotonin receptors. The fluorophenyl group enhances its affinity for these receptors, while the thiophene rings contribute to its overall stability and bioavailability. The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound with a fluorophenyl-piperazine structure, used as an inhibitor of human equilibrative nucleoside transporters.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives: Compounds with similar structural motifs, investigated for their affinity towards serotonin receptors.
Uniqueness
N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its specific combination of fluorophenyl and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its receptor binding affinity and stability, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C23H26FN3OS2 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C23H26FN3OS2/c1-17(25-22(28)16-18-6-4-14-29-18)23(21-9-5-15-30-21)27-12-10-26(11-13-27)20-8-3-2-7-19(20)24/h2-9,14-15,17,23H,10-13,16H2,1H3,(H,25,28) |
InChI Key |
OPSSRDBGRZEICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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